molecular formula C16H20N6O3 B14150685 6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine CAS No. 714246-08-9

6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine

Cat. No.: B14150685
CAS No.: 714246-08-9
M. Wt: 344.37 g/mol
InChI Key: NYVHTOTZXQCAKN-UHFFFAOYSA-N
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Description

6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group, a phenyl group, and a morpholine derivative. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the nitro group through nitration reactions. The phenyl group can be added via a substitution reaction using appropriate phenylating agents. The morpholine derivative is then introduced through a nucleophilic substitution reaction, where the morpholine ring is attached to the pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dimethyl sulfoxide are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the functional groups present in the compound, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

714246-08-9

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H3,17,18,19,20)

InChI Key

NYVHTOTZXQCAKN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3

solubility

48.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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